molecular formula C28H16O5 B155354 Naphthofluorescein CAS No. 61419-02-1

Naphthofluorescein

Cat. No. B155354
CAS RN: 61419-02-1
M. Wt: 432.4 g/mol
InChI Key: IXQIUDNVFVTQLJ-UHFFFAOYSA-N
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Description

Naphthofluorescein and its derivatives are a class of compounds that have been extensively studied due to their unique photophysical properties and potential applications in various fields, including biological imaging and pH sensing. These compounds are characterized by the presence of additional benzene units attached to the fluorescein structure, which can significantly alter their photophysical behavior and enhance their functionality .

Synthesis Analysis

The synthesis of naphthofluorescein derivatives typically involves Friedel-Crafts type reactions, which allow for the construction of complex molecules through the formation of new carbon-carbon bonds. For instance, the synthesis of compound 4, a pH indicator, was achieved through the reaction between aroylbenzoic acids and dihydroxynaphthalenes . Other synthetic methods include a two-step method for creating a naphthofluorescein-based probe for hydrogen sulfide detection , and the use of electrophilic fluorination with dilute fluorine gas to produce fluorinated naphthofluorescein derivatives for Cerenkov imaging .

Molecular Structure Analysis

The molecular structure of naphthofluorescein derivatives is crucial for their photophysical properties and applications. The introduction of additional benzene rings and functional groups can lead to compounds with near-infrared (NIR) fluorescent emission, which is highly desirable for in vivo imaging due to lower background interference and deeper tissue penetration . The molecular structure also influences the selectivity and affinity of these compounds for specific biological targets, as seen in the synthesis of a naphthofluorescein conjugate with high selectivity for galectin-3 .

Chemical Reactions Analysis

Naphthofluorescein derivatives can undergo various chemical reactions that are essential for their applications. For example, the dual-response naphthofluorescein-based fluorescent probe developed for cysteine/homocysteine detection in living cells relies on two independent reaction sites within the molecule for selective detection . Additionally, the regioselective cascade synthesis of naphthofurans demonstrates the synthetic utility of these compounds through C(sp3)–H functionalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthofluorescein derivatives, such as fluorescence quantum yields, solvatochromic behavior, and pH sensitivity, are key to their practical applications. These properties are influenced by the molecular structure and the solvent environment. For instance, the solvatochromic fluorophores related to naphthofluorescein exhibit high quantum yields and large Stokes shifts, which are advantageous for biological applications . The pH sensitivity of naphthofluorescein diphosphate makes it a suitable substrate for the determination of alkaline phosphatase activity .

Scientific Research Applications

1. Detection and Imaging in Biological Systems

Naphthofluorescein has been utilized in various biological applications due to its fluorescent properties. For example, a study developed a naphthofluorescein-based probe for rapid and selective detection of cysteine in living cells, demonstrating its potential in bioimaging and intracellular monitoring with low cytotoxicity (Xue, Ding, Zhai, Zhang, & Feng, 2015). Additionally, naphthofluorescein has been employed in the detection and imaging of hydrogen sulfide in living cells, highlighting its versatility in biological and medical applications (Chen, Xie, Shan, Zhao, Wu, Zhou, & Jin, 2020).

2. Fluorescent pH Indicators

Naphthofluorescein derivatives have been synthesized to function as pH indicators, showing color change in different pH conditions. These derivatives have been successfully used in living cell imaging (Azuma, Nakamura, Kuramochi, Sasamori, Tokitoh, Sagami, & Tsubaki, 2012). This versatility makes naphthofluorescein an essential tool for biological research, particularly in studies involving cellular environments and pH variations.

3. Detection of Reactive Oxygen Species

Studies have also focused on using naphthofluorescein-based probes for detecting reactive oxygen species in biological systems. For example, a derivative, 4′,9′‐Bis(diphenylphosphinyl)naphthofluorescein, was synthesized as a selective and sensitive probe for the superoxide radical anion, a type of reactive oxygen species (Xu, Liu, & Tang, 2007). Such probes are crucial in understanding oxidative stress and related cellular processes.

4. Cerenkov Imaging and PET

Fluorinated derivatives of naphthofluorescein have been developed for functional Cerenkov imaging. These derivatives retain pH sensitivity and fluorescence capability, showing potential in PET and Cerenkov imaging for detecting pH in tissues and organs (Arroyo, Guzman, Kachur, Saylor, Popov, & Delikatny, 2019). This advancement marks significant progress in medical imaging and diagnostics.

5. Fluorescence-Based Sensing and Imaging Systems

Naphthofluorescein has been integrated into various sensing and imaging systems. For instance, a long-wavelength fluorescence detection system incorporating naphthofluorescein demonstrated potential for immunoassays and rapid fluorescence detection (Hu, French, Palmer, Evans, Zhou, Sarpara, & Miller, 2002). Such systems expand the scope of naphthofluorescein's applications beyond conventional biological imaging.

Mechanism of Action

Target of Action

Naphthofluorescein primarily targets Furin and Mint3 . Furin is a proprotein convertase that converts precursor proteins to functional proteins within the Golgi/trans-Golgi secretory pathway . Mint3 is involved in the regulation of HIF-1 activity .

Mode of Action

Naphthofluorescein inhibits the interaction between HIF-1 and Mint3 . It suppresses Mint3-dependent HIF-1 activity . Additionally, it inhibits furin-mediated cleavage of the pro-form of membrane type-1 matrix metalloproteinase (MT1-MMP), resulting in decreased levels of active MT1-MMP .

Biochemical Pathways

The inhibition of Mint3-dependent HIF-1 activity by Naphthofluorescein affects the glycolysis pathway in cancer cells and macrophages . The suppression of MMP-2 activation due to the decreased levels of active MT1-MMP also impacts the matrix metalloproteinase pathway .

Pharmacokinetics

It is known that naphthofluorescein is a cell-permeable compound , which suggests that it can readily cross cell membranes. More research is needed to fully understand its ADME properties and their impact on bioavailability.

Result of Action

Naphthofluorescein significantly suppresses the HIF-1 reporter activity in a concentration-dependent manner . It also reduces cell motility in CHO cells expressing proMT1-MMP . In vivo, it suppresses tumor growth in human cancer cells in an FIH-1-dependent manner .

Action Environment

The action of Naphthofluorescein can be influenced by environmental factors. For instance, Naphthofluorescein derivatives, namely NFOM-1 and NFOM-2, were synthesized to improve the photostability of the compound . NFOM-2, in particular, possesses an intramolecular hydrogen bonding network, which extends the absorption to the NIR region and significantly improves the photostability . This suggests that the stability and efficacy of Naphthofluorescein can be enhanced under certain environmental conditions.

Safety and Hazards

Naphthofluorescein may cause skin irritation, serious eye irritation, and respiratory irritation . It is not intended for human or veterinary use .

properties

IUPAC Name

7',19'-dihydroxyspiro[2-benzofuran-3,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H16O5/c29-17-7-9-19-15(13-17)5-11-23-25(19)32-26-20-10-8-18(30)14-16(20)6-12-24(26)28(23)22-4-2-1-3-21(22)27(31)33-28/h1-14,29-30H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQIUDNVFVTQLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=C(C5=C(C=C4)C=C(C=C5)O)OC6=C3C=CC7=C6C=CC(=C7)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80886440
Record name Spiro[7H-dibenzo[c,h]xanthene-7,1'(3'H)-isobenzofuran]-3'-one, 3,11-dihydroxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naphthofluorescein

CAS RN

61419-02-1
Record name Naphthofluorescein
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Record name Spiro[7H-dibenzo[c,h]xanthene-7,1'(3'H)-isobenzofuran]-3'-one, 3,11-dihydroxy-
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Record name Spiro[7H-dibenzo[c,h]xanthene-7,1'(3'H)-isobenzofuran]-3'-one, 3,11-dihydroxy-
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Record name Naphthofluorescein
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of Naphthofluorescein?

A1: Naphthofluorescein has a molecular formula of C28H16O7 and a molecular weight of 460.42 g/mol. []

Q2: What are the key spectroscopic properties of Naphthofluorescein?

A2: Naphthofluorescein exhibits long-wavelength fluorescence. The optimum excitation wavelength can be influenced by additives like cyclodextrins and CHAPS, potentially reaching up to 635 nm, ideal for diode laser-based detection. []

Q3: How does the chemical structure of Naphthofluorescein contribute to its stability?

A3: Researchers have designed Naphthofluorescein derivatives like NFOM-2 with an intramolecular hydrogen bonding network, significantly enhancing photostability compared to derivatives lacking this feature. []

Q4: Are there specific applications where Naphthofluorescein's stability is advantageous?

A4: The enhanced stability of derivatives like NFOM-2 makes them suitable for applications like photothermal therapy (PTT), where photostability is crucial. []

Q5: How does Naphthofluorescein perform in different solvent systems?

A5: The excitation wavelength of Naphthofluorescein's hydrolysis product can be red-shifted by modifying the solvent environment, suggesting adaptability for diverse applications. []

Q6: How does Naphthofluorescein interact with alkaline phosphatase?

A6: Naphthofluorescein diphosphate and monophosphate act as fluorogenic substrates for alkaline phosphatase. Upon enzymatic hydrolysis, they yield fluorescent Naphthofluorescein, enabling the detection of this enzyme. [, ]

Q7: Can Naphthofluorescein be used to study enzyme inhibitors?

A7: Yes, Naphthofluorescein-based assays have been used to determine the activity of alkaline phosphatase inhibitors, such as theophylline. []

Q8: Does Naphthofluorescein interact with other proteins?

A8: Research suggests that Naphthofluorescein can bind to the C fragment of tetanus toxin (TetC), specifically at Site-2, a unique binding site on this toxin. []

Q9: What are the potential applications of Naphthofluorescein in studying biological processes?

A9: Naphthofluorescein has been explored for its ability to monitor cytosolic entry of cell-penetrating peptides due to its pH sensitivity. [] It has also been used in the development of fluorescent cobalamin derivatives (CobalaFluors) for imaging transcobalamin receptors. []

Q10: Can Naphthofluorescein detect specific molecules in biological systems?

A10: Yes, derivatives of Naphthofluorescein have been developed to detect molecules like hydrogen peroxide (H2O2) [, ], hydrogen sulfide (H2S) [], and cysteine/homocysteine [, ] in living cells, highlighting its potential as a biosensor.

Q11: Have computational methods been used to study Naphthofluorescein?

A11: Yes, molecular docking studies have been conducted to understand the binding interactions and affinity of Naphthofluorescein with targets like furin. []

Q12: How does modifying the structure of Naphthofluorescein affect its properties?

A12: Structural modifications, such as the introduction of specific functional groups, have led to the development of Naphthofluorescein-based probes with enhanced selectivity and sensitivity for target molecules like cysteine and homocysteine. []

Q13: Can you provide an example of how SAR studies have improved Naphthofluorescein-based probes?

A13: The development of NAF-BN, a near-infrared fluorescent probe, involved utilizing a benzyl boronic acid ester to quench the fluorescence of the Naphthofluorescein core. This modification enabled the selective detection of peroxynitrite (ONOO−) in living cells and Drosophila brains. []

Q14: Has Naphthofluorescein shown efficacy in biological models?

A14: Naphthofluorescein, specifically a derivative encapsulated in nanoparticles (NFOMNPs), has shown promising results as a photothermal agent in both in vitro and in vivo studies for cancer treatment. []

Q15: Are there studies investigating the use of Naphthofluorescein in animal models of disease?

A15: Research has demonstrated the application of Naphthofluorescein-based probes for visualizing ONOO− in Drosophila brains, indicating its potential for studying neurological disorders. []

Q16: Are there strategies for targeted delivery of Naphthofluorescein?

A16: Researchers have explored encapsulating Naphthofluorescein derivatives into nanocarriers like organic nanoparticles (NFOMNPs) for improved delivery and therapeutic efficacy in photothermal therapy. []

Q17: Can Naphthofluorescein be used to target specific cell types or tissues?

A17: Studies have shown the feasibility of using fluorescent hybrid magnetoliposomes loaded with Naphthofluorescein for targeted delivery and detection of reactive oxygen species in biological systems. [] Additionally, collagen-targeted theranostic nanosponges have been developed for delivering a matrix metalloproteinase 14 inhibitor, Naphthofluorescein. []

Q18: What analytical techniques are commonly employed to study Naphthofluorescein?

A18: Common techniques include fluorescence spectroscopy for analyzing fluorescence properties, mass spectrometry for structural characterization, and microscopy for visualizing cellular uptake and distribution. [, , , ]

Q19: How is Naphthofluorescein detected and quantified in biological samples?

A19: Fluorescence spectroscopy is a primary method for detecting and quantifying Naphthofluorescein in biological samples. The use of long-wavelength excitation and emission minimizes interference from background fluorescence in these samples. [, ]

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